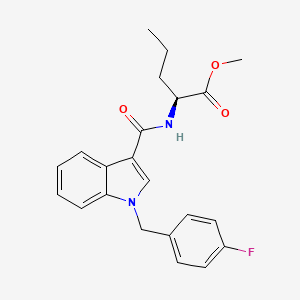![molecular formula C23H12N7O3Re-3 B15134305 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium is a complex organometallic compound It features a rhenium center coordinated with three carbonyl groups, a 1,10-phenanthroline ligand, and a 4-(2H-tetrazol-5-yl)benzonitrile ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium typically involves the reaction of rhenium pentacarbonyl chloride with 1,10-phenanthroline and 4-(2H-tetrazol-5-yl)benzonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium can undergo various chemical reactions, including:
Oxidation: The rhenium center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the oxidation state of rhenium, affecting its reactivity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of new complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions that are challenging for other catalysts.
Biology
In biological research, this compound is studied for its potential as a photodynamic therapy agent. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells.
Medicine
In medicine, the compound’s photochemical properties are explored for therapeutic applications, including targeted drug delivery and imaging.
Industry
In industry, this compound is investigated for its potential in developing new materials with unique electronic and photophysical properties.
作用機序
The mechanism by which (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium exerts its effects involves its ability to interact with molecular targets through its rhenium center and coordinated ligands. The compound can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells. This mechanism is particularly relevant in photodynamic therapy, where the compound is used to selectively destroy cancer cells.
類似化合物との比較
Similar Compounds
Tricarbonyl(1,10-phenanthroline)rhenium: Similar in structure but lacks the 4-(2H-tetrazol-5-yl)benzonitrile ligand.
Tricarbonyl(2,2’-bipyridine)rhenium: Another rhenium complex with a different ligand, 2,2’-bipyridine.
Tricarbonyl(1,10-phenanthroline)(chloro)rhenium: Contains a chloro ligand instead of the 4-(2H-tetrazol-5-yl)benzonitrile ligand.
Uniqueness
The uniqueness of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium lies in its specific ligand arrangement, which imparts distinct photophysical and chemical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in specialized organic reactions.
特性
分子式 |
C23H12N7O3Re-3 |
|---|---|
分子量 |
620.6 g/mol |
IUPAC名 |
carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;; |
InChIキー |
DQSZLEVFYDAINI-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




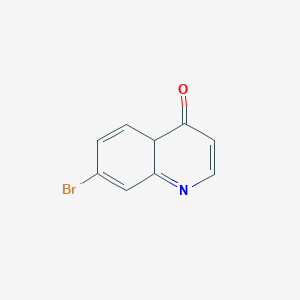

![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
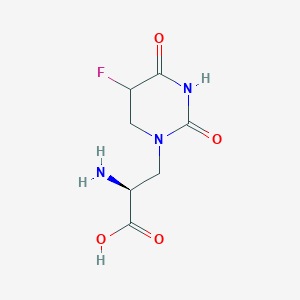
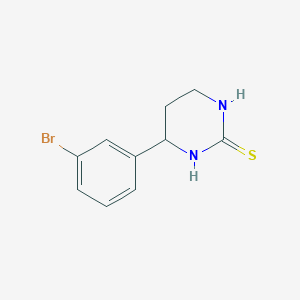
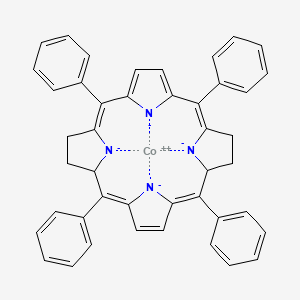
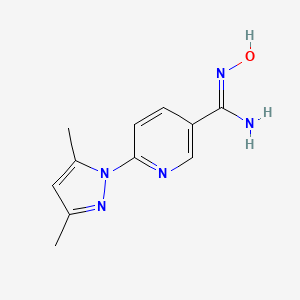

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
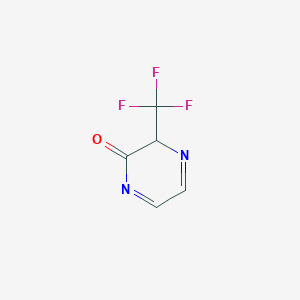
![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
